1-(Chloroacetyl)-4-phenylpiperidine
CAS No.: 87358-96-1
Cat. No.: VC8354068
Molecular Formula: C13H16ClNO
Molecular Weight: 237.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 87358-96-1 |
---|---|
Molecular Formula | C13H16ClNO |
Molecular Weight | 237.72 g/mol |
IUPAC Name | 2-chloro-1-(4-phenylpiperidin-1-yl)ethanone |
Standard InChI | InChI=1S/C13H16ClNO/c14-10-13(16)15-8-6-12(7-9-15)11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Standard InChI Key | SNQBZDZYDIVNSB-UHFFFAOYSA-N |
SMILES | C1CN(CCC1C2=CC=CC=C2)C(=O)CCl |
Canonical SMILES | C1CN(CCC1C2=CC=CC=C2)C(=O)CCl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
1-(Chloroacetyl)-4-phenylpiperidine is formally identified by the molecular formula C₁₃H₁₆ClNO and a molecular weight of 237.73 g/mol . The IUPAC name derives from the piperidine ring substituted at the 1-position with a chloroacetyl group (-CO-CH₂Cl) and at the 4-position with a phenyl group. This nomenclature distinguishes it from related derivatives, such as 1-(2-chloroacetyl)-N-phenylpiperidine-4-carboxamide (CAS 923171-84-0), which includes an additional carboxamide moiety .
Structural Features
The compound’s core structure consists of a six-membered piperidine ring. Quantum mechanical modeling or X-ray crystallography would be required to confirm its precise conformation, but analogies to similar piperidine derivatives suggest a chair conformation with equatorial substituents minimizing steric strain . The chloroacetyl group introduces electrophilic reactivity, making the compound a potential intermediate in nucleophilic substitution reactions.
Synthetic Pathways and Preparation
Historical Synthesis Methods
While no direct synthesis of 1-(Chloroacetyl)-4-phenylpiperidine is documented in the provided sources, U.S. Patent 2,904,550 offers insights into analogous 4-phenylpiperidine derivatives . For example, 4-phenyl-4-hydroxypiperidine is reacted with acetophenone and paraformaldehyde under acidic conditions to form intermediates, which are subsequently functionalized via acylation or alkylation. Adapting this approach, chloracetylation could be achieved using chloroacetic anhydride or chloroacetyl chloride in the presence of a base such as pyridine.
Stepwise Reaction Mechanism
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Piperidine Substitution: 4-phenylpiperidine is treated with chloroacetyl chloride in anhydrous dichloromethane.
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Acylation: The secondary amine at the 1-position reacts with the chloroacetyl group, forming an amide bond.
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Purification: The crude product is isolated via solvent extraction and recrystallized from ethyl acetate .
Physicochemical Properties
Solubility and Reactivity
The chloroacetyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) while the phenyl ring contributes to lipophilicity. Reactivity is dominated by the electrophilic chlorine atom, which participates in nucleophilic displacements with amines or thiols.
Applications and Industrial Relevance
Pharmaceutical Intermediate
4-phenylpiperidine derivatives are prevalent in drug discovery, particularly as analgesics and antipsychotics . While 1-(Chloroacetyl)-4-phenylpiperidine itself is not cited as an active pharmaceutical ingredient, its structure aligns with intermediates used in the synthesis of receptor-targeting molecules. For example, chloroacetylation is a key step in producing covalent inhibitors that form irreversible bonds with target enzymes.
Chemical Synthesis
The compound serves as a precursor in heterocyclic chemistry. Its chloroacetyl group can undergo:
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Nucleophilic substitution with primary amines to form secondary amides.
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Cross-coupling reactions via palladium catalysis to introduce aryl or alkyl groups.
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